2-[1-(3,5-dichloroanilino)ethylidene]-1H-indene-1,3(2H)-dione
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Overview
Description
“2-[1-(3,5-dichloroanilino)ethylidene]-1H-indene-1,3(2H)-dione” is a chemical compound123. Unfortunately, I couldn’t find more detailed description about this compound.
Synthesis Analysis
I couldn’t find specific information on the synthesis of “2-[1-(3,5-dichloroanilino)ethylidene]-1H-indene-1,3(2H)-dione” from the sources I have13.
Molecular Structure Analysis
The molecular structure of “2-[1-(3,5-dichloroanilino)ethylidene]-1H-indene-1,3(2H)-dione” includes elements like carbon, hydrogen, nitrogen, and oxygen23. However, I couldn’t find a detailed molecular structure analysis.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “2-[1-(3,5-dichloroanilino)ethylidene]-1H-indene-1,3(2H)-dione” from the sources I have13.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[1-(3,5-dichloroanilino)ethylidene]-1H-indene-1,3(2H)-dione” include its boiling point, melting point, and density23. However, I couldn’t find detailed values for these properties.
Scientific Research Applications
Molecular Structure and Vibrational Analysis
The molecular structure and vibrational characteristics of 2,3-dihydro-1H-indene and its derivative 1H-indene-1,3(2H)-dione have been studied using density functional theory calculations. The derivative is noted for its anticoagulant properties, with the study providing insights into its reactive and polar nature compared to its parent compound, 2,3-dihydro-1H-indene. The research offers an understanding of the compound's equilibrium geometries, harmonic frequencies, and molecular electrostatic potential surface, contributing to its potential applications in scientific research (Prasad et al., 2010).
Synthesis Methods
Advanced synthesis methods of derivatives related to 1H-indene-1,3(2H)-dione have been developed, such as ultrasound-assisted synthesis. This method presents an efficient approach to synthesizing derivatives, offering advantages like the use of inexpensive catalysts, easy work-up, and environmentally benign solvents. These advancements in synthesis methods contribute to the broader application of the compound in various fields of scientific research (Ghahremanzadeh et al., 2011).
Photophysical Properties
Studies have been conducted on derivatives of 1H-indene-1,3(2H)-dione to explore their photophysical properties. For instance, research on D-π-A 1,4-dihydropyridine derivatives with aggregation-induced emission characteristics reveals the compound's potential in fluorescence imaging and its responsive fluorescent properties in solid state under various stimuli. Such insights open avenues for the application of these compounds in material sciences and biological imaging (Lei et al., 2016).
Antiviral and Enzyme Inhibition
The synthesis of 2-arylidene indan-1,3-diones and their evaluation as inhibitors of the NS2B-NS3 protease of the West Nile Virus (WNV) demonstrate the biological relevance of these compounds. The study highlights the inhibitory activity of certain hydroxylated derivatives on the enzyme, providing a foundation for further research into the therapeutic applications of 1H-indene-1,3(2H)-dione derivatives in treating viral infections (Oliveira et al., 2018).
Crystallographic Insights
Research focusing on the crystal structure of related compounds, like 2,2-bis(6-hydroxy-biphenyl-3-yl)-1H-indene-1,3(2H)-dione, provides valuable information on the molecular arrangement and intermolecular interactions. Such data are crucial for understanding the compound's physical properties and potential applications in material science (Poorheravi et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[N-(3,5-dichlorophenyl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2/c1-9(20-12-7-10(18)6-11(19)8-12)15-16(21)13-4-2-3-5-14(13)17(15)22/h2-8,21H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VICSVGNFBNVSDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC(=CC(=C1)Cl)Cl)C2=C(C3=CC=CC=C3C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3,5-dichloroanilino)ethylidene]-1H-indene-1,3(2H)-dione |
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